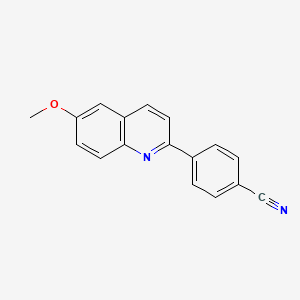

4-(6-Methoxyquinolin-2-yl)benzonitrile

Description

4-(6-Methoxyquinolin-2-yl)benzonitrile is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 6 and a benzonitrile moiety at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula |

C17H12N2O |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

4-(6-methoxyquinolin-2-yl)benzonitrile |

InChI |

InChI=1S/C17H12N2O/c1-20-15-7-9-17-14(10-15)6-8-16(19-17)13-4-2-12(11-18)3-5-13/h2-10H,1H3 |

InChI Key |

UNZGXFIVFOKLOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Fluorescence Properties of Selected Derivatives

| Compound | Substituent (R) | λem (nm) | Quantum Yield |

|---|---|---|---|

| Q-B1 | 4-Methoxyphenyl | 480 | 0.45 |

| Q-B3 | 4-Fluorophenyl | 465 | 0.32 |

| Q-B4 | 4-Trifluoromethylphenyl | 475 | 0.28 |

Pharmaceutical Intermediates

Benzonitrile derivatives with pyrimidine or triazine linkages are key intermediates in drug synthesis:

- 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile: A precursor for Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. Its molecular weight (212.21 g/mol) and planar structure facilitate binding to hydrophobic pockets in viral enzymes .

Table 2: Pharmacological Relevance of Benzonitrile Derivatives

| Compound | Target Application | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| 4-(6-Methoxyquinolin-2-yl)benzonitrile (Hypothetical) | Antiviral agents | ~277* | Methoxy enhances lipophilicity |

| 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile | Etravirine intermediate | 212.21 | Pyrimidine core for enzyme binding |

*Calculated based on C₁₇H₁₁N₃O (277.29 g/mol).

Heterocyclic Hybrids

Compounds combining quinoline with benzoxazinone or triazine moieties highlight structural versatility:

- 4-((4-(Cyclopropylamino)-6-((1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)-1,3,5-triazin-2-yl)amino)benzonitrile: Incorporates a triazine linker, enabling multi-target interactions in kinase inhibition .

Key Research Findings and Trends

- Electronic Effects: Electron-donating groups (e.g., methoxy) on the quinoline ring enhance fluorescence and solubility, while electron-withdrawing groups (e.g., trifluoromethyl) improve photostability but may limit bioavailability .

- Biological Activity : Benzonitrile derivatives with pyrimidine or triazine linkages show promise in antiviral and anticancer research due to their ability to disrupt enzyme function .

- Synthetic Flexibility : Modular synthesis allows for tailored substitutions, enabling optimization for specific applications (e.g., fluorescent sensors vs. drug intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.